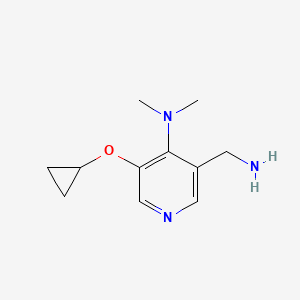
1-Cyclopropoxy-2,3-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2,3-diiodobenzene is an organic compound with the molecular formula C9H8I2O and a molecular weight of 385.97 g/mol . This compound features a benzene ring substituted with two iodine atoms and a cyclopropoxy group. It is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropoxy-2,3-diiodobenzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 1,2-diiodobenzene as a starting material. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-2,3-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and copper(I) iodide are typical reagents in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.
Scientific Research Applications
1-Cyclopropoxy-2,3-diiodobenzene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2,3-diiodobenzene in chemical reactions involves the activation of the benzene ring and the iodine atoms. The iodine atoms can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical transformations, including substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodobenzene: A benzene ring with two iodine atoms in the ortho position.
1,3-Diiodobenzene: A benzene ring with two iodine atoms in the meta position.
1,4-Diiodobenzene: A benzene ring with two iodine atoms in the para position.
Uniqueness
1-Cyclopropoxy-2,3-diiodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other diiodobenzene derivatives. This group can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C9H8I2O |
|---|---|
Molecular Weight |
385.97 g/mol |
IUPAC Name |
1-cyclopropyloxy-2,3-diiodobenzene |
InChI |
InChI=1S/C9H8I2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
SRZJPOQCDAPJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


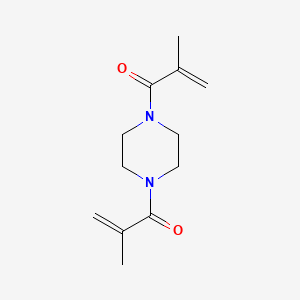

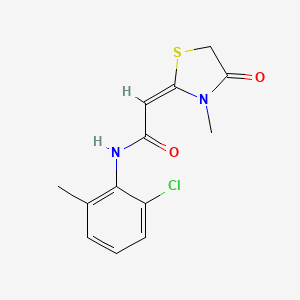
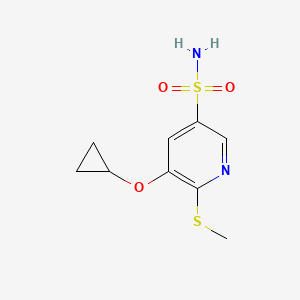
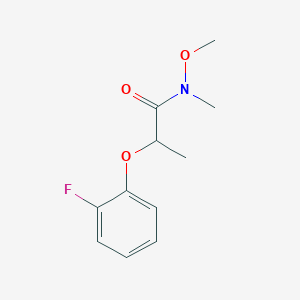

![3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B14805755.png)


![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14805797.png)
